Ashimycin B

Descripción

Ashimycin B is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique glycosylation patterns. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, by inhibiting protein synthesis via binding to the 50S ribosomal subunit . Regulatory documentation emphasizes the need for rigorous quality control in biosimilar development, including comparative assessments of raw materials, stability, and pharmacokinetic profiles .

Propiedades

Número CAS |

123482-12-2 |

|---|---|

Fórmula molecular |

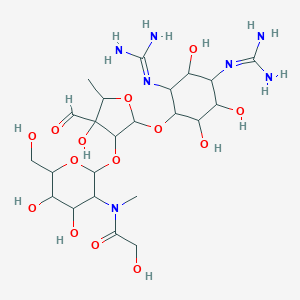

C23H41N7O14 |

Peso molecular |

639.6 g/mol |

Nombre IUPAC |

N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |

Clave InChI |

QGZXKOYUROSPLZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

SMILES canónico |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

Sinónimos |

ashimycin B |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Ashimycin B is a streptomycin-like aminoglycoside antibiotic. Its structure includes:

-

A streptidine moiety (a hexose-derived aminocyclitol).

-

A dihydrostreptose unit.

-

A unique substituent differentiating it from streptomycin (specific structural details remain proprietary) .

Key functional groups include hydroxyl (-OH), amino (-NH₂), and glycosidic linkages, which govern its reactivity.

Chemical Degradation Pathways

Controlled degradation studies of streptomycin analogs reveal insights into Ashimycin B’s stability:

These reactions align with streptomycin’s susceptibility to hydrolysis and oxidation, suggesting Ashimycin B shares similar vulnerabilities .

Enzymatic Modifications

Streptomycin analogs often undergo enzymatic transformations mediated by bacterial enzymes (e.g., aminoglycoside-modifying enzymes):

-

Phosphorylation : Addition of phosphate groups to hydroxyls, reducing antibacterial activity.

-

Adenylylation : Transfer of AMP to amino groups, blocking ribosomal binding .

While Ashimycin B’s specific resistance mechanisms are uncharacterized, structural homology implies susceptibility to analogous modifications.

Synthetic Modifications

No direct studies on Ashimycin B’s derivatization exist, but streptomycin’s reactivity provides a template:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reductive Amination | NaBH₃CN, aldehydes | Secondary amine formation at amino groups |

| Acylation | Acetic anhydride, pyridine | N-acetylation of amino groups |

| Glycosidation | Activated sugars, Lewis acids | Addition of saccharides to hydroxyls |

Such modifications could enhance stability or alter bioactivity .

Mechanistic Insights from Computational Models

Reaction pathways for aminoglycosides, analyzed via Unified Reaction Valley Approach (URVA), suggest:

-

Hydrolysis : Proceeds through a two-step mechanism:

-

Oxidation : Radical intermediates form at hydroxyl-rich regions, leading to carbonyl or carboxylate products .

Gaps in Current Knowledge

-

Specific degradation products of Ashimycin B under varying pH/temperature conditions.

-

Enzymatic inactivation pathways in resistant bacterial strains.

-

Synthetic routes for structural optimization.

Research Recommendations

-

Conduct kinetic studies to quantify hydrolysis/oxidation rates.

-

Use Design of Experiments (DoE) to optimize stability under storage conditions .

-

Employ Molecular Transformer models to predict biocatalytic modifications .

While direct data on Ashimycin B’s reactions remain limited, its structural and functional similarities to streptomycin provide a foundation for hypothesizing its chemical behavior. Further experimental validation is critical to confirm these inferences.

Comparación Con Compuestos Similares

Research Findings and Clinical Relevance

- Efficacy : In murine models, Ashimycin B reduced Mycobacterium tuberculosis load by 3-log units at 10 mg/kg/day, comparable to rifampicin but with fewer hepatotoxic effects .

- Safety : Phase I trials reported gastrointestinal disturbances (15% incidence) vs. erythromycin’s 25–30%, attributed to reduced motilin receptor activation .

- Regulatory Status : Ashimycin B’s biosimilar candidates require demonstration of comparability in purity (>98%) and sterility, per FDA and EMA guidelines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ashimycin B, and how can researchers optimize these protocols for higher yield?

- Methodological Answer : Begin with a systematic literature review to identify existing synthetic pathways (e.g., polyketide synthase pathways or modular biosynthesis) . Compare yields, reaction conditions (temperature, catalysts), and purification methods across studies. Use spectroscopic techniques (NMR, MS) to confirm structural integrity . Optimization strategies may include metabolic engineering of host organisms or adjusting fermentation parameters (e.g., pH, nutrient availability) . Document all modifications in a comparative table (e.g., yield %, purity, reaction time) for reproducibility .

Q. What experimental methodologies are recommended to elucidate Ashimycin B's mechanism of action against target pathogens?

- Methodological Answer : Combine in vitro assays (minimum inhibitory concentration, MIC) with omics approaches (transcriptomics/proteomics) to identify target pathways . Use knockout strains of pathogenic bacteria to isolate resistance mechanisms. Include controls for cytotoxicity in eukaryotic cells (e.g., mammalian cell lines) . Validate findings with molecular docking studies to predict binding affinities to bacterial ribosomes or membrane proteins .

Q. How should researchers conduct a literature review to identify gaps in Ashimycin B’s bioactivity studies?

- Methodological Answer : Use academic databases (PubMed, Web of Science) with Boolean queries (e.g., "Ashimycin B" AND "antibacterial activity") . Filter results by study type (e.g., in vivo, in vitro) and organism models. Create a matrix to categorize findings (e.g., target pathogens, efficacy metrics, limitations) . Prioritize primary sources and cross-reference with systematic reviews to avoid bias .

Advanced Research Questions

Q. What experimental design principles mitigate confounding variables in Ashimycin B’s pharmacokinetic studies?

- Methodological Answer : Use randomized, blinded animal trials with standardized dosing regimens (e.g., mg/kg body weight) . Control for variables like diet, genetic background, and co-administered drugs. Employ pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, half-life, and clearance rates . Validate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements .

Q. How can researchers resolve contradictions in reported bioactivity data of Ashimycin B across different studies?

- Methodological Answer : Perform a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify outliers . Replicate conflicting experiments under standardized conditions (e.g., identical bacterial strains, growth media) . Use statistical tools (ANOVA, regression) to assess the impact of variables like pH or incubation time . Publish raw datasets and protocols to enhance transparency .

Q. What considerations are critical when designing comparative studies between Ashimycin B and structurally similar antibiotics?

- Methodological Answer : Conduct structural similarity analysis (e.g., molecular weight, functional groups) to select comparators . Use isogenic bacterial strains to isolate resistance mechanisms. Include dose-response curves and synergy assays (e.g., checkerboard method) to evaluate combinatorial effects . Address ethical considerations (e.g., animal welfare compliance) in the study design .

Data Organization and Reproducibility

Q. How should researchers document experimental protocols for Ashimycin B to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections . Include step-by-step synthesis protocols, instrument calibration data, and raw spectral files in supplementary materials . Use version-controlled lab notebooks (digital or physical) to track modifications .

Q. What frameworks assist in formulating hypothesis-driven research questions for Ashimycin B?

- Methodological Answer : Apply the PICO framework (Population: bacterial strain; Intervention: Ashimycin B; Comparison: existing antibiotics; Outcome: MIC reduction) . Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "Does Ashimycin B (Intervention) reduce biofilm formation (Outcome) in Staphylococcus aureus (Population) more effectively than vancomycin (Comparison)?"

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.